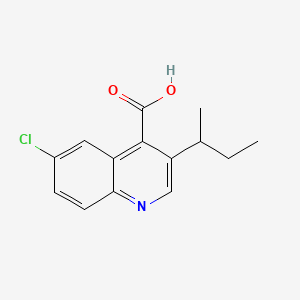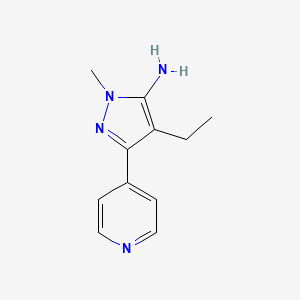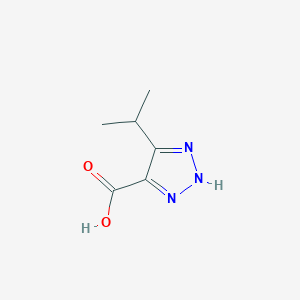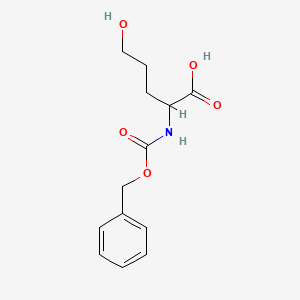
2-(Acetamidooxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetamidooxy)acetamide is a versatile chemical compound with the molecular formula C4H8N2O3. It is known for its multifaceted applications in scientific research and industry. This compound is characterized by the presence of an acetamido group and an acetamide group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidooxy)acetamide typically involves the reaction of acetamide with hydroxylamine under controlled conditions. One common method involves the use of acetic anhydride and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides and hydroxylamines.
科学的研究の応用
2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-(Acetamidooxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Known for its role in glycosaminoglycan synthesis and protein modification.
N-(2-Acetamido)iminodiacetic acid: Used in chelation therapy and as a diagnostic agent.
Acetaldoxime: Utilized in organic synthesis and as an intermediate in the production of other chemicals
Uniqueness
2-(Acetamidooxy)acetamide is unique due to its dual functional groups, which provide it with distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .
特性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
132.12 g/mol |
IUPAC名 |
2-acetamidooxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6-9-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |
InChIキー |
OUCPZKYUXAWVIV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NOCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)




![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)

